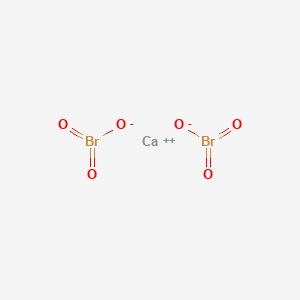

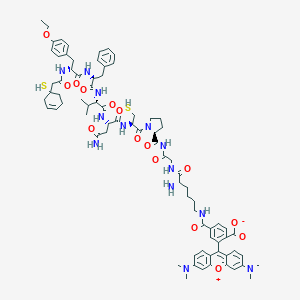

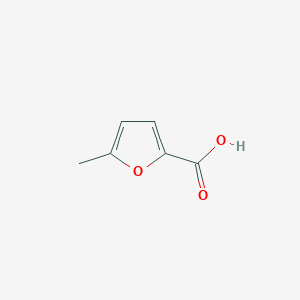

![molecular formula C39H41NO20 B156215 (2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid CAS No. 139272-69-8](/img/structure/B156215.png)

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BMS-181184 is a pradimicin derivative, a novel class of broad-spectrum antifungal compounds. Pradimicins are characterized by an aglycone of dihydrobenzo(alpha)naphthacenequinone with substitutions by a D-amino acid and hexose sugar. BMS-181184 has demonstrated broad-spectrum in vitro antifungal activity against various fungal species, including Candida spp., Cryptococcus neoformans, Aspergillus spp., dematiaceous molds, and the Zygomycetes .

Preparation Methods

BMS-181184 is a semisynthetic derivative of pradimicin FA-2. The preparation involves the oxidation of pradimicin FA-2 with 3,5-di-tert-butyl-1,2-benzoquinone to form an imine intermediate. This intermediate is then hydrolyzed with formic acid to yield the 4’-deamino-4’-oxo derivative. Finally, this compound is reduced with sodium borohydride in water, resulting in a mixture of 4’-hydroxy epimers, which are separated by high-performance liquid chromatography .

Chemical Reactions Analysis

BMS-181184 undergoes several types of chemical reactions, including:

Oxidation: The initial step in its synthesis involves the oxidation of pradimicin FA-2.

Hydrolysis: The imine intermediate formed during synthesis is hydrolyzed to yield the 4’-deamino-4’-oxo derivative.

Reduction: The final step involves the reduction of the 4’-deamino-4’-oxo derivative to form the 4’-hydroxy epimers.

Common reagents used in these reactions include 3,5-di-tert-butyl-1,2-benzoquinone, formic acid, and sodium borohydride. The major products formed from these reactions are the 4’-deamino-4’-oxo derivative and the 4’-hydroxy epimers .

Scientific Research Applications

BMS-181184 has been extensively studied for its antifungal properties. It has shown significant in vitro activity against various Candida species, including those resistant to other antifungal agents such as fluconazole and amphotericin B . Additionally, BMS-181184 has demonstrated efficacy in treating experimental pulmonary aspergillosis in persistently neutropenic rabbits, highlighting its potential in treating invasive fungal infections in immunocompromised hosts .

Mechanism of Action

BMS-181184 exerts its antifungal effects through a novel mechanism of action. It specifically binds to terminal D-mannosides of the cell wall of Candida albicans, forming a ternary complex with D-mannoside and calcium. This complex disrupts the integrity of the fungal cell membrane, leading to cell death . The compound’s unique mechanism allows it to be effective against fungal species resistant to other antifungal agents .

Comparison with Similar Compounds

BMS-181184 belongs to the pradimicin family of antifungal agents, which also includes pradimicin A, B, and C, as well as benanomicins A and B . Compared to fluconazole and amphotericin B, BMS-181184 has shown superior activity against certain Candida species, particularly those resistant to the aforementioned agents . Its unique mechanism of action and broad-spectrum activity make it a promising candidate for treating various fungal infections.

Similar Compounds

- Pradimicin A

- Pradimicin B

- Pradimicin C

- Benanomicin A

- Benanomicin B

BMS-181184 stands out due to its specific binding to D-mannosides and its ability to form a ternary complex that disrupts fungal cell membranes .

Properties

CAS No. |

139272-69-8 |

|---|---|

Molecular Formula |

C39H41NO20 |

Molecular Weight |

843.7 g/mol |

IUPAC Name |

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C39H41NO20/c1-10-4-16-23(30(49)20(10)36(53)40-17(8-41)37(54)55)22-14(7-15-24(31(22)50)27(46)13-5-12(56-3)6-18(42)21(13)26(15)45)28(47)34(16)59-39-33(52)35(25(44)11(2)58-39)60-38-32(51)29(48)19(43)9-57-38/h4-7,11,17,19,25,28-29,32-35,38-39,41-44,47-52H,8-9H2,1-3H3,(H,40,53)(H,54,55)/t11-,17-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 |

InChI Key |

AXPBRQZJFXIYTD-XCXKMOQISA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O |

Synonyms |

3'-hydroxybenanomicin A BMS 181184 BMS-181184 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

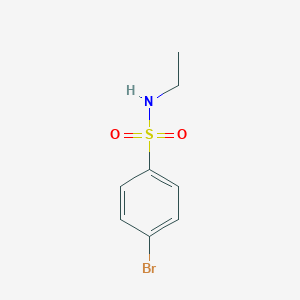

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

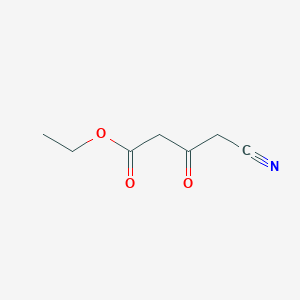

![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)